3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol
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Overview
Description
“3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol” is a chemical compound with the CAS Number: 2085689-71-8 . It has a molecular weight of 238.33 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-((benzyloxy)methyl)-3-methylpentane-1,5-diol . The InChI code is 1S/C14H22O3/c1-14(7-9-15,8-10-16)12-17-11-13-5-3-2-4-6-13/h2-6,15-16H,7-12H2,1H3 . The InChI key is QOQSCPWLFOOGRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 238.33 .Scientific Research Applications
Fragrance Material Analysis
3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol, due to its structural characteristics, may be analyzed within the context of fragrance materials. A review by Scognamiglio et al. (2012) on a similar fragrance ingredient, 3-methyl-5-phenylpentanol, outlines the detailed toxicologic and dermatologic profiles of such compounds. These substances, belonging to the Aryl Alkyl Alcohols group, are analyzed for their physical properties, acute toxicity, skin and eye irritation, skin sensitization, phototoxicity, and photoallergy data to assess safety in fragrances Fragrance material review on 3-methyl-5-phenylpentanol.
Antifungal Activities
The diol moiety, present in compounds like 3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol, is known for its biological activities. Jiao et al. (2012) characterized anti-2,4-bis(X-phenyl)pentane-2,4-diols for their crystal structures and evaluated their in vitro antifungal activities against several fungal species, demonstrating the potential of these compounds in developing antifungal agents Crystal structures and fungicidal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols.
Catalyst Development for Chemical Synthesis
The compound and its related structures find application in catalysis, as illustrated by Kumar et al. (2016), who described the use of a chiral hydrogen bond donor catalyst for enantioselective α-aminations of 1,3-dicarbonyl compounds. This showcases the utility of such compounds in facilitating highly selective chemical transformations Tris(1,2-diphenylethylenediamine)cobalt(III) Complexes: Chiral Hydrogen Bond Donor Catalysts for Enantioselective α-Aminations of 1,3-Dicarbonyl Compounds.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
3-methyl-3-(phenylmethoxymethyl)pentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-14(7-9-15,8-10-16)12-17-11-13-5-3-2-4-6-13/h2-6,15-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQSCPWLFOOGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CCO)COCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol |
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